5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one
Description
5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxylated chromen-2-one core substituted with a methyl group at position 4 and a 4-methylpiperazinyl moiety at position 2. Its structural uniqueness lies in the integration of a piperazine ring, which enhances water solubility and enables interactions with biological targets via hydrogen bonding and π–π stacking .
In preclinical studies, it reduced pulmonary pathological changes in CKLF1-transfected mice by inhibiting NF-κB signaling, suggesting therapeutic relevance for chronic inflammatory conditions like asthma and acute respiratory distress syndrome (ARDS) .
Properties
IUPAC Name |
5,7-dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-13-11(19)7-10(18)8-12(13)21-15(20)14(9)17-5-3-16(2)4-6-17/h7-8,18-19H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPVPWURYYDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Intermediate Formation
The synthesis begins with the preparation of a benzopyranone intermediate. A substituted coumarin scaffold is functionalized at the 3-position using 1-methylpiperazine under nucleophilic aromatic substitution conditions. In a representative protocol, piperazine is replaced with 1-methylpiperazine in a pyridine-mediated reaction with toluenesulfonyl chloride (TsCl) at 0°C, yielding a tosylated intermediate. This step achieves an 89% yield after silica gel chromatography using a dichloromethane-methanol (20:1) eluent.
Benzylation and Methylation
The hydroxyl groups at positions 5 and 7 are protected via benzylation. Treatment with benzyl bromide (BnBr) in acetone in the presence of potassium carbonate introduces benzyl ether groups, yielding a light-yellow intermediate with an 87% yield. Subsequent methylation using dimethyl sulfate (Me₂SO₄) under reflux conditions selectively protects the 5-hydroxy group, achieving an 82% yield.
Deprotection and Final Modification
The benzyl groups are removed via catalytic hydrogenation using palladium on activated charcoal (Pd/C) and ammonium formate in methanol under reflux. This step restores the free hydroxyl groups while retaining the 4-methylpiperazinyl substituent, culminating in the final product with a 91% yield. The reaction’s efficiency is attributed to the mild reducing conditions, which prevent over-reduction of the coumarin core.
Mechanochemical Synthesis of the Coumarin Core
Core Structure Preparation
A complementary approach focuses on synthesizing the 5,7-dihydroxy-4-methyl-2H-chromen-2-one core via solvent-free mechanochemistry. Ball milling resorcinol derivatives with methyl-substituted β-ketoesters generates the coumarin skeleton in 87% yield. This method eliminates solvent use, aligning with green chemistry principles.
Table 1: NMR Data for 5,7-Dihydroxy-4-methyl-2H-chromen-2-one
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H-6 | 6.22 | br s |
| Aromatic H-8 | 6.12 | s |
| Methyl (C-4) | 2.52 | s |
| Hydroxyl (C-5, C-7) | 10.24 | s (broad) |
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction rates and yields. Polar aprotic solvents like DMF facilitate nucleophilic substitution at the coumarin’s 3-position, whereas methanol is optimal for hydrogenolysis. Reflux conditions (40–80°C) balance reaction speed and thermal stability of intermediates.
Catalytic Hydrogenation Conditions
The use of 10% Pd/C with ammonium formate as a hydrogen donor ensures selective deprotection without reducing the coumarin’s lactone ring. A 40-minute reflux in methanol achieves complete benzyl group removal, as confirmed by LC-MS monitoring.
Characterization and Analytical Validation
Spectroscopic Confirmation
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include a singlet for the 4-methyl group at δ 2.20 ppm and aromatic protons at δ 6.35–6.27 ppm. HRMS confirms the molecular ion [M+H]⁺ at m/z 305.1503, matching the theoretical value for C₁₆H₂₁N₂O₄.
Table 2: Key ¹³C NMR Assignments
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-2 | 160.5 | Lactone carbonyl |
| C-4 | 17.0 | Methyl group |
| C-3 | 148.6 | Piperazinyl attachment |
| C-5, C-7 | 95.0–96.2 | Hydroxyl-bearing aromatics |
Purity and Yield Considerations
Silica gel chromatography with dichloromethane-methanol gradients (15:1 to 20:1) ensures >95% purity for all intermediates. The cumulative yield from initial coumarin synthesis to final deprotection exceeds 65%, reflecting the efficiency of the multi-step protocol.
Comparative Analysis of Synthetic Routes
Traditional vs. Mechanochemical Methods
The classical solution-phase method offers higher yields (91%) but requires hazardous solvents like pyridine and dichloromethane. In contrast, mechanochemical synthesis reduces solvent waste but necessitates post-functionalization steps, potentially lowering overall efficiency.
Scalability and Industrial Relevance
The palladium-catalyzed deprotection step is readily scalable, with no reported catalyst poisoning or byproduct formation. However, the cost of Pd/C and the need for inert atmospheres may limit large-scale applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 5 and 7 can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the chromen-2-one core is partially or fully hydrogenated.
Substitution: The methyl and piperazinyl groups can participate in substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for reduction reactions.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted chromen-2-one derivatives with different functional groups.
Scientific Research Applications
Properties and Reactivity
The presence of hydroxyl groups at positions 5 and 7 contributes significantly to its potential pharmacological properties, including anti-inflammatory and antioxidant activities. The compound's chemical reactivity is influenced by its functional groups, allowing it to participate in hydrogen bonding and nucleophilic reactions.
Pharmacological Studies
5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one has been investigated for various biological activities:
- Antioxidant Activity : The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Effects : It has shown potential against various microbial strains.
These activities suggest its potential as a lead compound for drug development in treating oxidative stress-related diseases, inflammation, and infections.
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps:
- Starting Materials : 4-methyl-2H-chromen-2-one and 4-methylpiperazine are commonly used.
- Hydroxylation : Introducing hydroxyl groups through oxidizing agents.
- Substitution Reaction : Reaction with piperazine to form the final product.
In industrial settings, optimized conditions such as controlled temperature and pressure are employed to enhance yield and efficiency .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various fields:
- Biological Activity Assessment : Research demonstrated significant antioxidant activity compared to traditional antioxidants.
- Drug Development : Investigations into its potential as a scaffold for new anti-inflammatory drugs have shown promising results.
- Material Science : Its properties have been explored for developing new materials due to its chemical stability and reactivity.
These findings confirm the compound's versatility and potential across multiple scientific domains .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperazinyl substituent play crucial roles in its biological activity. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or microbial pathways.
Receptor Binding: The piperazinyl group may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Structural Difference : The 4-methylpiperazinyl group is attached to position 8 instead of position 3.
- Key Findings :
- Exhibits intramolecular O–H⋯N hydrogen bonding, forming an S(6) ring motif, and intermolecular C–H⋯O interactions in its crystal structure .
- Computational studies (DFT/B3LYP) reveal planar geometry for the coumarin ring, with electron density localized on the hydroxyl and piperazinyl groups .
- Biological Relevance : Similar piperazine-substituted coumarins are explored as pH-sensitive fluorescent probes and metal-ion sensors due to their conformational flexibility .
5,7-Dihydroxy-4-methyl-3-(4-(phenylsulfonyl)piperazin-1-yl)-2H-chromen-2-one
- Structural Difference : The 4-methylpiperazine is modified with a phenylsulfonyl group.
Piperazine-Linked Coumarins with Extended Substituents
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one
- Structural Difference : A propoxy linker connects the coumarin core to a 4-benzylpiperazine group.
- Key Findings :
Coumarins with Heterocyclic Additions
6-[5-(4-Dimethylaminophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-4-propyl-7-methylchromen-2-one
- Structural Difference : Incorporates a dihydropyrazole ring at position 4.
- Demonstrated moderate cytotoxicity against HeLa and MCF-7 cancer cell lines (IC₅₀: 12–18 μM), though less selective than piperazine-substituted analogs .
Mechanistic and Pharmacokinetic Insights
- Solubility: The 4-methylpiperazine group in the target compound improves aqueous solubility compared to non-polar derivatives (e.g., benzyl-substituted analogs) .
- Receptor Binding: Piperazine rings facilitate interactions with polar residues in enzyme active sites (e.g., CCR4 receptors), while hydroxyl groups enable hydrogen bonding to key amino acids like Asp or Glu .
- Metabolic Stability : Methylation at position 4 reduces oxidative metabolism, prolonging half-life relative to unmethylated coumarins .
Biological Activity
5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class. Its unique structure, characterized by hydroxyl groups and a piperazinyl substituent, suggests significant potential for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a chromen-2-one core. The synthesis typically involves:
- Starting Materials : 4-methyl-2H-chromen-2-one and 4-methylpiperazine.
- Hydroxylation : Introduction of hydroxyl groups at positions 5 and 7 using oxidizing agents.
- Substitution Reaction : Reaction with 4-methylpiperazine to attach the piperazinyl group at position 3.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : Hydroxyl groups can scavenge free radicals, reducing oxidative stress.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory or microbial pathways.
- Receptor Binding : The piperazinyl group may interact with specific receptors, modulating their activity.
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. The presence of hydroxyl groups enhances its ability to neutralize free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
The compound has been tested against various microorganisms. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Bacillus subtilis | 1.25 |
| Klebsiella pneumoniae | 0.625 |
| Candida albicans | 0.156 |
These results suggest that the compound has potent antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 9 |
| HeLa (cervical cancer) | 6.72 |
| MDA-MB-231 (breast cancer) | 4.87 |
The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase through up-regulation of p21 expression .
Case Studies
A notable study investigated the compound's effects on human colon cancer cells (HCT-116), where it demonstrated significant cytotoxicity. The study utilized molecular docking simulations to assess binding affinity with epidermal growth factor receptors (EGFR), indicating a potential pathway for therapeutic action .
Comparison with Similar Compounds
The biological activities of this compound can be contrasted with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-Methyl-2H-chromen-2-one | Lacks hydroxyl and piperazinyl groups | Lower antioxidant activity |
| 5,7-Dihydroxy-4-methyl-2H-chromen-2-one | Lacks piperazinyl group | Reduced receptor interaction |
| 3-(4-Methylpiperazin-1-yl)-2H-chromen-2-one | Lacks hydroxyl groups | Weaker antioxidant properties |
This comparison emphasizes the unique contributions of both hydroxyl and piperazinyl groups to its biological activities.
Q & A
Q. What are the standard synthetic routes for 5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving fragment joining and functional group modifications. A common approach includes:
- Step 1: Synthesis of intermediates such as (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine via debenzylation of precursors like (1R,4R)-N,N-dibenzyl derivatives, confirmed by MS (ESI +) with m/z 198 [M + H]+ .
- Step 2: Coupling of intermediates with chromen-2-one scaffolds under optimized conditions (e.g., ultrasonic irradiation to enhance reaction efficiency and reduce by-products) .
- Step 3: Structural validation using 1H NMR (e.g., δ 1.2–3.5 ppm for methylpiperazine protons) and MS (m/z 452 [M + H]+ for final products) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing hydrogen bonding and π-π stacking interactions in the chromen-2-one core .
- Spectroscopy:
- IR: Identify key functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can ultrasound-assisted synthesis improve the yield and purity of this compound?
Methodological Answer: Ultrasound promotes cavitation, enhancing reaction kinetics and reducing side reactions. For example:
- Procedure: React 4-methylcoumarin derivatives with 4-methylpiperazine under ultrasonic irradiation (40 kHz, 50°C, 2 hours) in ethanol.
- Outcome: Yields increase by 15–20% compared to conventional heating, with purity >95% (HPLC). By-products like unreacted piperazine are minimized due to efficient mixing .
Q. How to resolve contradictions between spectroscopic data and crystallographic results during structure validation?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:
- Cross-validation: Compare NMR-derived bond lengths/angles with crystallographic data using software like PLATON .
- Twinned data refinement: Apply SHELXL’s TWIN/BASF commands to model overlapping electron densities in cases of crystal twinning .
- Temperature-dependent NMR: Probe conformational flexibility in solution that may not align with solid-state structures .
Q. What experimental designs are used to study the environmental fate and biodegradation of this compound?
Methodological Answer:
Q. What computational approaches predict the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap) and reactive sites .
- Molecular docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. The methylpiperazine moiety shows affinity for ATP-binding pockets (binding energy: −8.2 kcal/mol) .
- ADMET prediction: Use SwissADME to estimate logP (2.1), solubility (-3.2 LogS), and CYP450 inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
